molecular formula C37H44ClN3O4 B1611758 NIR-641 N-succinimidyl ester CAS No. 190714-26-2

NIR-641 N-succinimidyl ester

Cat. No. B1611758
M. Wt: 630.2 g/mol
InChI Key: QNVXMFIPFKQFIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NIR-641 N-succinimidyl ester, also known as NIR-641 NSE, is a highly versatile and powerful reagent used in a variety of scientific research and laboratory experiments. It is a water-soluble, non-toxic, and stable reagent that has been used in a variety of applications including bioconjugation, labeling, and cross-linking. NIR-641 NSE has been used in a variety of scientific research fields, including biochemistry, molecular biology, and nanotechnology. This reagent is also used in the synthesis of polymers, proteins, and other macromolecules.

Scientific Research Applications

Polymer Grafting

  • Julien Parvole et al. (2010) explored the use of N-succinimidyl ester for grafting polymer chains onto silica particles. This approach allows for high grafting densities and the synthesis of hybrid particles with extensive applications in materials science (Parvole et al., 2010).

Protein and Enzyme Modification

  • A study by M. Camplo et al. (2011) demonstrated the use of a succinimidyl activated ester in modifying lysozyme while retaining its structure and function, highlighting its potential in protein engineering and biochemistry (Camplo et al., 2011).
  • Jonas Schartner et al. (2013) presented a method for immobilizing oligo-histidine-tagged proteins on germanium using succinimidyl ester, facilitating detailed studies of protein functions (Schartner et al., 2013).

Diagnostic Assays and Imaging

  • Azioune et al. (2004) synthesized ester-functionalized nanocomposites for the covalent attachment of proteins, suggesting applications in visual diagnostic assays (Azioune et al., 2004).
  • Zaheer et al. (2002) developed IRDye78 conjugates for near-infrared fluorescence imaging, utilizing N-hydroxysuccinimidyl ester for conjugation, indicating its use in cancer detection (Zaheer et al., 2002).

Radiochemistry and PET Imaging

  • Kostikov et al. (2012) synthesized a prosthetic group using N-succinimidyl ester for protein radiolabeling in positron emission tomography (PET), showing its utility in medical imaging (Kostikov et al., 2012).

Fluorescent Probes and Bioimaging

  • Mizuno et al. (2013) reported on UV-excitable red and NIR fluorescent labels synthesized using succinimidyl ester, which find use in simultaneous multicolor bioimaging (Mizuno et al., 2013).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N3O4.ClH/c1-6-38-29-19-14-12-17-27(29)36(2,3)31(38)21-9-7-10-22-32-37(4,5)28-18-13-15-20-30(28)39(32)26-16-8-11-23-35(43)44-40-33(41)24-25-34(40)42;/h7,9-10,12-15,17-22H,6,8,11,16,23-26H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVXMFIPFKQFIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585035
Record name 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NIR-641 N-succinimidyl ester

CAS RN

190714-26-2
Record name 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIR-641 N-succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NIR-641 N-succinimidyl ester
Reactant of Route 2
Reactant of Route 2
NIR-641 N-succinimidyl ester
Reactant of Route 3
Reactant of Route 3
NIR-641 N-succinimidyl ester
Reactant of Route 4
Reactant of Route 4
NIR-641 N-succinimidyl ester
Reactant of Route 5
Reactant of Route 5
NIR-641 N-succinimidyl ester
Reactant of Route 6
NIR-641 N-succinimidyl ester

Citations

For This Compound
2
Citations
TT Chen, JT Yi, YY Zhao, X Chu - Journal of the American …, 2018 - ACS Publications
… , CPZ, Me-β-CD, NIR-641 N-succinimidyl ester, Hoechast 33342, zinc nitrate hexahydrate, 2-… M PB (pH 7.5) with 1 mg/mL NIR-641 N-succinimidyl ester at 37 C for 2 h. The fluorophore-…
Number of citations: 335 pubs.acs.org
DJ Fox-Altherr - 2018 - repository.library.carleton.ca
Verotoxin-producing Escherichia coli (VTEC) present a significant risk of foodborne illness and severe patient outcomes. Isolation is laborious and time consuming due to the diversity of …
Number of citations: 3 repository.library.carleton.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.